REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[CH3:8][N:9]([CH3:13])[CH2:10][CH2:11][NH2:12].O1CCOCC1>C(C(C)=O)C>[CH3:8][N:9]([CH3:13])[CH2:10][CH2:11][NH:12][C:1](=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5]
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CN(CCN)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 18 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure (2.7 kPa) at 20° C.
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solubilized fraction is removed
|
Type
|
CUSTOM
|
Details
|
The residual gum is crystallized hot from 15 cm3 of acetone
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
the solid is rinsed with a minimum of acetone
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with diethyl ether, and dried under reduced pressure (2.7 kPa) at 20° C.
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCNC(CCC(=O)O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.03 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |